molecular formula C10H15N3O B7901380 2-(2,6-Dimethylpyrimidin-4-yl)morpholine

2-(2,6-Dimethylpyrimidin-4-yl)morpholine

Cat. No.: B7901380
M. Wt: 193.25 g/mol
InChI Key: PZNFYAOVFPNKOI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)morpholine is a heterocyclic compound that features both pyrimidine and morpholine moieties. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Morpholine, on the other hand, is a versatile chemical used in various industrial applications. The combination of these two structures in this compound makes it a compound of interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)morpholine typically involves the reaction of 2,6-dimethylpyrimidine with morpholine. One common method is the regioselective reaction where 2,6-dimethylpyrimidine is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

2-(2,6-Dimethylpyrimidin-4-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Benzylpyridin-2-yl)-4-(2,6-dimethylpyrimidin-4-yl)morpholine
  • 2,4-Dimethylpyrimidine
  • Morpholine derivatives

Uniqueness

2-(2,6-Dimethylpyrimidin-4-yl)morpholine is unique due to its combination of pyrimidine and morpholine moieties, which confer both biological activity and chemical versatility. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-9(13-8(2)12-7)10-6-11-3-4-14-10/h5,10-11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNFYAOVFPNKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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